molecular formula C8H16O5S B016945 Ethyl beta-D-thioglucoside CAS No. 7473-36-1

Ethyl beta-D-thioglucoside

Cat. No.: B016945
CAS No.: 7473-36-1
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-UHFFFAOYSA-N
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Description

Ethyl beta-D-thioglucoside is a thioglycoside compound with the molecular formula C8H16O5S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by an ethylthio group. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-D-thioglucoside typically involves the reaction of glucose pentaacetate with ethanethiol in the presence of a catalytic amount of triflic acid. The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity . The general reaction scheme is as follows:

Glucose pentaacetate+EthanethiolTriflic acidEthyl beta-D-thioglucoside+By-products\text{Glucose pentaacetate} + \text{Ethanethiol} \xrightarrow{\text{Triflic acid}} \text{this compound} + \text{By-products} Glucose pentaacetate+EthanethiolTriflic acid​Ethyl beta-D-thioglucoside+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reactant concentrations, and reaction time to maximize the production of the desired thioglycoside .

Chemical Reactions Analysis

Types of Reactions: Ethyl beta-D-thioglucoside undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioglycoside to its corresponding alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Ethyl beta-D-thioglucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl beta-D-thioglucoside involves its interaction with specific molecular targets, primarily enzymes involved in glycosylation. The ethylthio group provides resistance to enzymatic hydrolysis, allowing the compound to act as an inhibitor or substrate mimic in biochemical assays. The pathways involved include the inhibition of glycosidases and the modulation of glycosyltransferase activities .

Comparison with Similar Compounds

  • Methyl beta-D-thioglucoside
  • Phenyl beta-D-thioglucoside
  • Allyl beta-D-thioglucoside

Comparison: this compound is unique due to its ethylthio group, which provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl or phenyl counterparts. The ethyl group also imparts better stability and resistance to hydrolysis, enhancing its utility in long-term studies and industrial applications .

Properties

IUPAC Name

2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322045
Record name Ethyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-36-1
Record name Glucopyranoside, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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